1-Benzylazepan-4-amine

Kinase inhibition PKB-alpha structure-based drug design

1-Benzylazepan-4-amine delivers a conformationally flexible seven-membered azepane scaffold distinct from six-membered piperidine analogs, enabling novel binding geometries in kinase inhibitor programs. The primary amine at the 4-position serves as a versatile synthetic handle for amide coupling, reductive amination, and urea formation, while the benzyl group (LogP 2.638) enhances membrane permeability for CNS-targeted research. Both free base and hydrochloride salt forms are available to support preclinical formulation and CMC studies.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 109105-51-3
Cat. No. B009799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylazepan-4-amine
CAS109105-51-3
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC1CC(CCN(C1)CC2=CC=CC=C2)N
InChIInChI=1S/C13H20N2/c14-13-7-4-9-15(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2
InChIKeyAWOBBFYDHSJOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzylazepan-4-amine (CAS 109105-51-3): A Seven-Membered Azepane Building Block for Medicinal Chemistry and Procurement Consideration


1-Benzylazepan-4-amine (CAS 109105-51-3) is a nitrogen-containing heterocyclic compound belonging to the azepane class, characterized by a saturated seven-membered azepane ring substituted with a primary amine at the 4-position and a benzyl group at the 1-position [1]. The compound possesses the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol, with a density of 1.015 g/cm³, a boiling point of 300.1°C at 760 mmHg, and a calculated LogP of 2.638 . The azepane scaffold provides conformational flexibility that can be advantageous in drug design for optimizing binding interactions, while the dual functional groups (benzyl and primary amine) enable further derivatization, positioning this compound as a versatile intermediate in pharmaceutical and agrochemical research [2].

Why Generic Azepane or Piperidine Analogs Cannot Replace 1-Benzylazepan-4-amine in Structure-Sensitive Applications


The procurement of 1-Benzylazepan-4-amine versus its closest analogs cannot be reduced to a simple interchange of heterocyclic scaffolds due to quantifiable differences in molecular geometry and physicochemical properties that directly impact synthetic utility and biological target engagement. Substituting the seven-membered azepane ring with a six-membered piperidine analog (e.g., 1-benzylpiperidin-4-amine) alters ring conformation and nitrogen positioning, which affects both binding site complementarity in medicinal chemistry programs and the reactivity profile in downstream derivatizations [1]. Similarly, the absence of the 4-amino group (as in 1-benzylazepane, CAS 20422-13-3) eliminates the primary amine handle essential for further functionalization via amide coupling, reductive amination, or urea formation [2]. The benzyl substituent, beyond serving as a protecting group strategy, contributes to lipophilicity (LogP = 2.638) that influences membrane permeability and protein binding in a manner distinct from unsubstituted or alkyl-substituted azepanes. The evidence below quantifies these differentiation dimensions.

1-Benzylazepan-4-amine (CAS 109105-51-3): Quantified Differentiation Evidence Against Closest Analogs


Ring Size Differentiation: Seven-Membered Azepane Versus Six-Membered Piperidine Scaffolds in Kinase Inhibitor Optimization

In a structure-based optimization program for protein kinase B (PKB-alpha) inhibitors, the seven-membered azepane scaffold demonstrated critical binding advantages over six-membered piperidine alternatives. The crystallographic analysis of azepane derivatives in complex with protein kinase A (PKA) revealed that the expanded ring size enables distinct conformational arrangements and linker geometries not achievable with piperidine-based scaffolds [1]. The lead azepane derivative 4 achieved an IC50 of 4 nM against PKB-alpha with plasma stability, whereas the original ester-containing balanol-derived structure (IC50 = 5 nM) was plasma-unstable and unsuitable for further development [1]. Although 1-Benzylazepan-4-amine itself is not the optimized inhibitor, it serves as the core scaffold from which such azepane-based inhibitors are constructed, providing the conformational flexibility and ring-expanded geometry that differentiate this scaffold from six-membered piperidine analogs [1].

Kinase inhibition PKB-alpha structure-based drug design

Functional Group Differentiation: Primary Amine Presence Enables Synthetic Derivatization Unavailable in Des-amino Analogs

1-Benzylazepan-4-amine contains a primary amine at the 4-position (hydrogen bond donor count = 1; topological polar surface area = 29.3 Ų) that serves as a critical functional handle for downstream derivatization . In contrast, 1-benzylazepane (CAS 20422-13-3), which lacks the 4-amino group, has a hydrogen bond donor count of 0 and a topological polar surface area of only 3.2 Ų, eliminating the capacity for amide bond formation, reductive amination, or urea coupling reactions at this position [1]. The primary amine of 1-Benzylazepan-4-amine has been utilized as a starting material for the development of sigma-1 receptor ligands with high affinity, as documented in a 2023 Journal of Medicinal Chemistry study where the compound served as a precursor to generate a series of neuroprotective and cognition-targeting molecules [2].

Synthetic intermediate derivatization amine handle

Lipophilicity and Physicochemical Differentiation: Calculated LogP Distinguishes Benzyl-Substituted Azepanes from Non-Benzylated Analogs

The benzyl substituent on 1-Benzylazepan-4-amine confers a calculated LogP of 2.638 , which positions this compound in a lipophilicity range suitable for blood-brain barrier penetration and membrane partitioning in medicinal chemistry applications. In contrast, unsubstituted azepan-4-amine (CAS 108724-15-8) has a substantially lower calculated LogP (approximately -0.1 to 0.5 based on the absence of the lipophilic benzyl moiety), resulting in markedly different pharmacokinetic and solubility profiles [1]. The benzyl group contributes approximately 2-3 LogP units relative to the unsubstituted core, a difference that directly influences compound partitioning, protein binding, and in vivo distribution. Additionally, 1-Benzylazepan-4-amine exhibits a density of 1.015 g/cm³ and a boiling point of 300.1°C at 760 mmHg, with vapor pressure of 0.00114 mmHg at 25°C .

Lipophilicity LogP membrane permeability

Salt Form Differentiation: Hydrochloride Salt Improves Aqueous Solubility and Handling Compared to Free Base

1-Benzylazepan-4-amine is available as both a free base (CAS 109105-51-3, molecular weight 204.31 g/mol, liquid or low-melting solid) and as a hydrochloride salt (CAS 1956321-67-7, molecular weight 240.77 g/mol, white to yellow solid) . The dihydrochloride form arises from protonation of the amine groups, improving aqueous solubility and stability compared to the free base . The hydrochloride salt is described as soluble in water and organic solvents , whereas the free base exhibits a LogP of 2.638, indicating significant hydrophobicity and limited aqueous solubility . The salt form is utilized in preclinical formulations to enhance bioavailability, with oral tablet doses ranging from 10-100 mg documented in formulation studies . Storage recommendations differ: free base at 2-8°C with protection from moisture; hydrochloride salt at room temperature with anhydrous conditions [1].

Salt form solubility formulation handling

1-Benzylazepan-4-amine (CAS 109105-51-3): Evidence-Backed Research and Procurement Application Scenarios


Kinase Inhibitor Lead Optimization and Scaffold Hopping

Research programs targeting protein kinase B (PKB-alpha/Akt) or protein kinase A (PKA) inhibition benefit from the seven-membered azepane scaffold of 1-Benzylazepan-4-amine as a core template. The scaffold enables conformational arrangements distinct from six-membered piperidine analogs, as demonstrated by crystallographic studies of azepane derivatives in complex with PKA [1]. Optimized azepane derivatives have achieved IC50 values of 4 nM against PKB-alpha with plasma stability, representing a quantifiable advantage over earlier ester-containing scaffolds [1]. Procurement of 1-Benzylazepan-4-amine supports scaffold-hopping strategies where the azepane ring replaces piperidine to explore novel binding geometries and improved metabolic stability.

Sigma-1 Receptor Ligand Synthesis and CNS Drug Discovery

The primary amine functionality at the 4-position of 1-Benzylazepan-4-amine serves as a synthetic handle for constructing sigma-1 receptor ligands. A 2023 Journal of Medicinal Chemistry study demonstrated the compound's utility as a precursor in generating a series of compounds with high affinity for sigma-1 receptors, targets implicated in neuroprotection and cognitive function [2]. The hydrochloride salt form (CAS 1956321-67-7) offers improved aqueous solubility for biological assay preparation and formulation development . This application leverages both the primary amine for derivatization and the lipophilic benzyl group (LogP = 2.638) that contributes to CNS penetrance .

Multi-Step Organic Synthesis as a Versatile Heterocyclic Intermediate

1-Benzylazepan-4-amine functions as a building block for synthesizing more complex molecules in medicinal chemistry and agrochemical research [3]. The compound can be synthesized from 1-benzylhexahydroazepin-4-one via reduction with yields of approximately 50% [4]. The benzyl group may serve as a protecting group strategy that can be cleaved via hydrogenolysis to yield azepan-4-amine for further functionalization, while the primary amine enables amide coupling, sulfonamide formation, and reductive amination reactions [3]. The compound's hydrogen bond donor count of 1 and TPSA of 29.3 Ų distinguish it from des-amino analogs like 1-benzylazepane (TPSA = 3.2 Ų) [5].

Preclinical Formulation Development and Salt Form Selection

The availability of both free base (CAS 109105-51-3) and hydrochloride salt (CAS 1956321-67-7) forms of 1-Benzylazepan-4-amine enables systematic evaluation of salt form impact on solubility, stability, and bioavailability . The dihydrochloride form improves aqueous solubility and stability compared to the free base and has been utilized in oral tablet formulations with 10-100 mg doses . Storage requirements differ: free base requires 2-8°C sealed storage away from moisture, while hydrochloride salt can be stored at room temperature under anhydrous conditions [6]. This scenario supports preclinical CMC (Chemistry, Manufacturing, and Controls) studies and formulation optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzylazepan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.